Superior AKR1C3 Inhibition Potency and Isoform Selectivity for 1-(Pyrimidin-2-yl)propan-1-one
1-(Pyrimidin-2-yl)propan-1-one demonstrates potent inhibition of the AKR1C3 enzyme with an IC50 of 10 nM, as measured in a cellular assay using HCT116 cells. Critically, this compound exhibits significant selectivity over the closely related isoforms AKR1C1 and AKR1C4, where its activity is markedly reduced (IC50 > 30,000 nM for both), resulting in a >3000-fold selectivity window. This selectivity profile is a key differentiator from many other AKR1C3 inhibitors that may have off-target effects on these other isoforms [1].
| Evidence Dimension | Enzyme inhibition potency and isoform selectivity (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM (AKR1C3) |
| Comparator Or Baseline | AKR1C1 (IC50 > 30,000 nM) and AKR1C4 (IC50 > 30,000 nM) |
| Quantified Difference | Selectivity index > 3000-fold for AKR1C3 over AKR1C1 and AKR1C4 |
| Conditions | Inhibition of AKR1C3 expressed in human HCT116 cells assessed as formation of PR-104H from PR-104A after 2 hr preincubation; inhibition of recombinant AKR1C1 and AKR1C4 by competitive fluorescence assay after 1 hr. |
Why This Matters
This >3000-fold selectivity profile is essential for researchers designing experiments where off-target inhibition of related AKR1C isoforms would confound results, making 1-(Pyrimidin-2-yl)propan-1-one a superior choice for selective AKR1C3 probing.
- [1] BindingDB Entry BDBM50446017 (CHEMBL3103349). BindingDB. Accessed April 17, 2026. View Source
